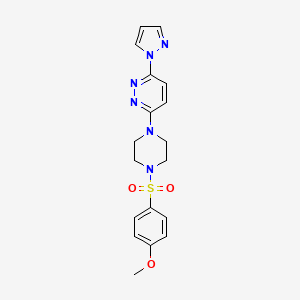

![molecular formula C14H9F3N2OS2 B2934972 6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 303996-46-5](/img/structure/B2934972.png)

6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

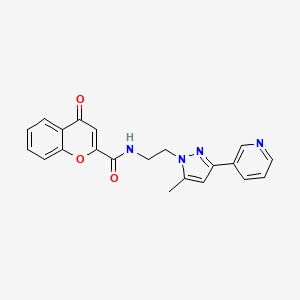

The compound “6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C14H9F3N2OS2 . It has an average mass of 342.359 Da and a monoisotopic mass of 342.010834 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9F3N2OS2/c15-14(16,17)10-3-1-2-9(6-10)8-22-12-11(7-20)19-4-5-21-13(19)18-12/h1-7H,8H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . The presence of the trifluoromethyl group in the compound can significantly affect its physical and chemical properties. For example, the trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Applications

This compound has been identified to exhibit significant analgesic and anti-inflammatory activities . It’s part of the thiazole chemical group, which is known for its biological activity. Research suggests that derivatives of thiazole can be synthesized to develop new therapeutic agents that can help manage pain and reduce inflammation.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is valuable for the synthesis of molecules with potential therapeutic effects. Its trifluoromethyl group, in particular, is a common moiety in pharmaceuticals due to its ability to enhance binding affinity and metabolic stability .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, especially in the formation of heterocyclic compounds. Heterocycles are crucial in the development of drugs and other complex organic compounds. The presence of both imidazo and thiazole rings in this compound makes it a versatile precursor in synthesizing various bioactive molecules .

Biological Research

In biology, the compound’s properties may be utilized in studying protein interactions and enzyme activities. The sulfur-containing moiety can act as a mimic or inhibitor of natural biological processes, providing insights into enzyme mechanisms or protein-ligand interactions .

Pharmacology

Pharmacologically, the compound could be explored for its role in drug discovery and development. Its unique structure allows for the creation of analogs that can interact with a wide range of biological targets, potentially leading to the development of new drugs .

Materials Science

In materials science, the compound’s thermal stability and electronic properties could be of interest. Thiazoles and their derivatives are investigated for their potential use in creating organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Safety and Hazards

Propiedades

IUPAC Name |

6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2OS2/c15-14(16,17)10-3-1-2-9(6-10)8-22-12-11(7-20)19-4-5-21-13(19)18-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUNBEGAMXWLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(N3C=CSC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)

![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)

![2-Pyridin-3-yl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2934896.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2934897.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2934903.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2934906.png)

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)

![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2934911.png)